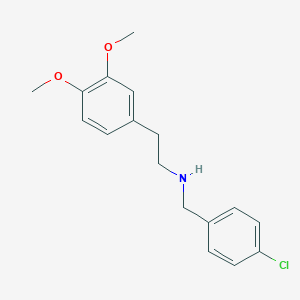![molecular formula C18H27BrN2O B249029 2-{[4-(1-Azepanyl)-1-piperidinyl]methyl}-4-bromophenol](/img/structure/B249029.png)
2-{[4-(1-Azepanyl)-1-piperidinyl]methyl}-4-bromophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(1-Azepanyl)-1-piperidinyl]methyl}-4-bromophenol, also known as JNJ-7925476, is a chemical compound that has been studied for its potential therapeutic applications. It was first synthesized by researchers at Janssen Pharmaceutica in 2007 and has since been the subject of various scientific studies.
Mecanismo De Acción
The exact mechanism of action of 2-{[4-(1-Azepanyl)-1-piperidinyl]methyl}-4-bromophenol is not fully understood, but it is believed to act as a partial agonist of the serotonin 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and other physiological processes, and its modulation is a target for several therapeutic drugs.
Biochemical and Physiological Effects:
2-{[4-(1-Azepanyl)-1-piperidinyl]methyl}-4-bromophenol has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release and the regulation of neuronal activity. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-{[4-(1-Azepanyl)-1-piperidinyl]methyl}-4-bromophenol in lab experiments is its specificity for the serotonin 5-HT1A receptor, which allows researchers to study the effects of modulating this receptor without affecting other neurotransmitter systems. However, its limited solubility in water and other solvents can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-{[4-(1-Azepanyl)-1-piperidinyl]methyl}-4-bromophenol. One area of interest is its potential as a therapeutic drug for neurological and psychiatric disorders. Additional studies are needed to further characterize its pharmacological properties and potential side effects. Other future directions could include the development of more efficient synthesis methods and the exploration of its potential applications in other scientific fields.
Métodos De Síntesis
The synthesis of 2-{[4-(1-Azepanyl)-1-piperidinyl]methyl}-4-bromophenol involves several steps, including the reaction of 4-bromophenol with 1-azepanyl and 1-piperidinylmethyl chloride. The resulting compound is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
2-{[4-(1-Azepanyl)-1-piperidinyl]methyl}-4-bromophenol has been studied for its potential applications in various scientific fields, including neuroscience and pharmacology. One study found that 2-{[4-(1-Azepanyl)-1-piperidinyl]methyl}-4-bromophenol has the potential to modulate the activity of certain neurotransmitter receptors, which could be useful in the treatment of neurological disorders such as schizophrenia and depression.
Propiedades
Nombre del producto |
2-{[4-(1-Azepanyl)-1-piperidinyl]methyl}-4-bromophenol |
|---|---|
Fórmula molecular |
C18H27BrN2O |
Peso molecular |
367.3 g/mol |
Nombre IUPAC |
2-[[4-(azepan-1-yl)piperidin-1-yl]methyl]-4-bromophenol |
InChI |
InChI=1S/C18H27BrN2O/c19-16-5-6-18(22)15(13-16)14-20-11-7-17(8-12-20)21-9-3-1-2-4-10-21/h5-6,13,17,22H,1-4,7-12,14H2 |
Clave InChI |
VCWPPAHWZDBLEQ-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C2CCN(CC2)CC3=C(C=CC(=C3)Br)O |
SMILES canónico |
C1CCCN(CC1)C2CCN(CC2)CC3=C(C=CC(=C3)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[2-[(4-chlorophenyl)carbamoyl]phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B248960.png)
![4-(3-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B248961.png)





